4-[Ethyl(phenyl)phosphanyl]butan-1-OL
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Overview
Description
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl(phenyl)phosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of phenylethyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired alcohol.
Condensation and Hydrogenation: Another method includes the condensation of phenylacetaldehyde with acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:
Cyclization: In the presence of phosphoric acid at high temperatures, it undergoes cyclization to yield tetralin.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products
Oxidation: 2-phenyltetrahydrofuran.
Cyclization: Tetralin.
Scientific Research Applications
4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-butanol: Similar in structure but lacks the ethyl(phenyl)phosphanyl group.
Phenylbutyl alcohol: Another similar compound with a phenyl group attached to a butanol chain.
Uniqueness
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is unique due to the presence of the ethyl(phenyl)phosphanyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
54807-90-8 |
---|---|
Molecular Formula |
C12H19OP |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-[ethyl(phenyl)phosphanyl]butan-1-ol |
InChI |
InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
NYNLLEJCTAGROE-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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